Boc-D-Dap(ivDde)-OH

Peptide Synthesis Protecting Group Chemistry SPPS

For R&D leaders in peptide therapeutics, Boc-D-Dap(ivDde)-OH is a strategic necessity. Its orthogonal Boc (alpha-amine) and ivDde (beta-amine) protection uniquely enables sequential, high-yield synthesis of complex, metabolically stable D-peptide conjugates without the side-chain scrambling or limited options of generic analogs. Ensure your next project's success by procuring this high-purity building block.

Molecular Formula C21H34N2O6
Molecular Weight 410.5 g/mol
Cat. No. B12091846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Dap(ivDde)-OH
Molecular FormulaC21H34N2O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(C)CC(=NCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C21H34N2O6/c1-12(2)8-13(17-15(24)9-21(6,7)10-16(17)25)22-11-14(18(26)27)23-19(28)29-20(3,4)5/h12,14,24H,8-11H2,1-7H3,(H,23,28)(H,26,27)/t14-/m1/s1
InChIKeyCGBQVRIAZPSAGJ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Dap(ivDde)-OH: Orthogonally Protected D-Amino Acid for Complex Peptide Synthesis


Boc-D-Dap(ivDde)-OH is a synthetically protected derivative of D-2,3-diaminopropionic acid (D-Dap). This molecule features an acid-labile tert-butyloxycarbonyl (Boc) group protecting the alpha-amine and a hydrazine-labile ivDde group (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) protecting the beta-amine . The ivDde group is a sterically hindered variant of the Dde protecting group, offering enhanced stability to piperidine and trifluoroacetic acid (TFA), which are standard reagents in Fmoc solid-phase peptide synthesis (SPPS) [1]. As a D-amino acid derivative, it is a crucial building block for creating peptide sequences with increased metabolic stability and unique conformational properties.

Why Boc-D-Dap(ivDde)-OH Cannot Be Directly Substituted with Simpler Analogs


Substituting Boc-D-Dap(ivDde)-OH with a generic analog like a Dap derivative with only Boc/Boc protection or a Dde-protected analog introduces significant risks to synthetic yield and product purity. For example, replacing the ivDde group with the less sterically hindered Dde group in a similar Dap derivative leads to well-documented side reactions, including protecting group migration (scrambling) and partial loss during piperidine-mediated Fmoc deprotection [1]. This results in a heterogeneous mixture of peptide products that are difficult to separate [2]. Conversely, using a doubly Boc-protected analog offers no orthogonal deprotection option, precluding site-specific side-chain modification. Therefore, the unique combination of Boc and ivDde protection on a D-Dap scaffold is not an arbitrary choice but a strategic necessity for achieving high purity and yield in complex peptide syntheses that require sequential and orthogonal deprotection steps.

Evidence-Based Differentiation of Boc-D-Dap(ivDde)-OH for Procurement Decisions


ivDde vs. Dde: Eliminating Protecting Group Scrambling During Peptide Synthesis

The primary advantage of the ivDde group over its Dde predecessor is its resistance to migration or 'scrambling' during Fmoc deprotection. In a model peptide system (Boc-Lys(Fmoc)-Ala-Lys(X)-Pro-Lys(X)-Ala-2CT-resin), the Dde protecting group exhibited strong scrambling behavior, whereas the more sterically demanding ivDde group showed no detectable migration after a 30-minute treatment with 50% piperidine in DMF, leading to a single, pure product peak [1]. This characteristic is directly relevant to the side-chain ivDde group in Boc-D-Dap(ivDde)-OH.

Peptide Synthesis Protecting Group Chemistry SPPS

ivDde Orthogonality: Enhanced Stability in Standard SPPS Conditions

The ivDde protecting group, which is present on the side chain of Boc-D-Dap(ivDde)-OH, is stable to 20% piperidine and TFA, the standard reagents for Fmoc removal and final peptide cleavage, respectively [1]. This contrasts with the behavior of other amine protecting groups like Mtt or Mmt, which are acid-labile and incompatible with certain acid-cleavable resins [2]. The ivDde group is selectively removed by treatment with 2% hydrazine in DMF, enabling a truly orthogonal deprotection strategy [1].

Solid-Phase Peptide Synthesis Orthogonal Protection Reagent Stability

D-Amino Acid Scaffold: Enabling Protease-Resistant and Structurally Constrained Peptides

Unlike its L-Dap counterpart, Boc-D-Dap(ivDde)-OH incorporates the unnatural D-stereoisomer of diaminopropionic acid. While direct quantitative comparisons between peptides containing D-Dap(ivDde) vs L-Dap(ivDde) are not available, it is a fundamental and well-established principle in peptide science that incorporating D-amino acids enhances resistance to proteolytic degradation in vivo and can significantly alter peptide conformation [1]. This stereochemical difference is a key design element for developing peptide therapeutics and probes with improved pharmacological properties.

Peptidomimetics Metabolic Stability D-Amino Acids

Optimal Application Scenarios for Boc-D-Dap(ivDde)-OH in Peptide Science


Synthesis of Branched or Cyclic Peptides via Orthogonal Side-Chain Modification

Boc-D-Dap(ivDde)-OH is ideally suited for the Fmoc SPPS of branched or cyclic peptides. It can be incorporated into a linear sequence. After the full chain is assembled (with the N-terminus often capped as a Boc group), the side-chain ivDde group can be selectively removed on the solid phase with 2% hydrazine in DMF, leaving all other acid-labile side-chain protecting groups intact [1]. The resulting free amine on the Dap residue then serves as a unique handle for subsequent site-specific modifications, such as coupling a fluorophore [2], attaching a lipid, or performing on-resin cyclization via lactam formation.

Synthesis of D-Amino Acid-Containing Peptides with Enhanced Stability

This compound is specifically required for the synthesis of peptides containing a D-Dap residue. D-amino acids are not recognized by mammalian proteases, conferring increased metabolic stability to the resulting peptide [3]. This is a crucial design element for peptide-based therapeutics, vaccine candidates, and diagnostic probes intended for in vivo or ex vivo use in biological fluids. Boc-D-Dap(ivDde)-OH provides the necessary orthogonally protected D-Dap building block to achieve these sequences.

Creation of Complex, Multi-Functional Peptide Conjugates

The sequential deprotection strategy enabled by this molecule is a cornerstone for creating complex peptide conjugates. The acid-stable, base-stable, and hydrazine-labile nature of the ivDde group allows for precise, stepwise functionalization of the Dap side chain without interference from other standard protecting groups (e.g., tBu for Glu, Boc for Lys, Pbf for Arg) [1]. This is essential for constructing multi-epitopic peptides for vaccine research or developing multi-functional probes for chemical biology, where different cargoes (e.g., a chelator, a drug, and a targeting ligand) must be attached to a single molecular scaffold in a controlled manner.

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